Terretonin was first isolated from the actinomycete Nocardiopsis sp., a genus known for producing bioactive secondary metabolites. The specific strain from which terretonin was derived was characterized through phylogenetic analysis of its 16S rRNA gene sequence, confirming its taxonomic classification as a member of the Nocardiopsis genus . This compound is classified as a tetracyclic 6-hydroxymeroterpenoid, distinguished by its highly oxygenated structure.
The synthesis of terretonin involves complex biosynthetic pathways. The gene cluster responsible for its biosynthesis has been characterized in the fungus Aspergillus terreus. This cluster comprises ten genes that play crucial roles in the formation of terretonin through a combination of polyketide and terpene biosynthetic pathways .
The molecular structure of terretonin has been elucidated using advanced spectroscopic methods, including nuclear magnetic resonance (NMR) and X-ray crystallography. Its structure features a tetracyclic framework with multiple hydroxyl groups and a keto-lactone moiety. The connectivity between different rings in the molecule was confirmed through heteronuclear multiple bond correlation (HMBC) analysis, revealing intricate details about the spatial arrangement of atoms .
Terretonin participates in various chemical reactions typical of meroterpenoids. Its structure allows it to undergo transformations such as oxidation and reduction, which can modify its biological activity. The compound's reactivity is influenced by functional groups present in its structure; for example, the keto-lactone component can engage in nucleophilic attacks or cyclization reactions under specific conditions .
The mechanism of action of terretonin is not fully understood but is believed to involve interactions with cellular targets that disrupt normal cellular functions. Studies have indicated that terretonin exhibits antimicrobial activity against various microorganisms and cytotoxic effects on cancer cell lines, such as cervix carcinoma cells . These effects may be linked to its ability to interfere with cellular signaling pathways or induce oxidative stress.
Terretonin is characterized by several notable physical and chemical properties:
These properties influence its stability, reactivity, and potential applications in various fields .
Terretonin has potential applications in several scientific domains:
The biosynthetic gene cluster for terretonin was first identified in Aspergillus terreus NIH2624 through targeted genomic analysis. This cluster spans 15 kb and comprises 10 core genes (trt1 to trt14), encoding enzymes responsible for terretonin’s hybrid structure [1] [10]. Comparative genomics reveals evolutionary conservation with the austinol pathway in Aspergillus nidulans, sharing 65–77% sequence homology in key enzymes like the terpene cyclase (Trt1/AusL) and methyltransferase (Trt5/AusD) [10]. The cluster’s compact organization enables coordinated expression, with genes trt4 (polyketide synthase) and trt2 (prenyltransferase) positioned adjacently to facilitate substrate channeling [6].
Deletion studies using A. terreus mutants demonstrated that disrupting trt4 or trt2 abolished terretonin production, accumulating 3,5-dimethylorsellinic acid (DMOA) as the earliest precursor [10]. Heterologous expression of the trt cluster in Aspergillus oryzae NSAR1—a strain engineered with quadruple auxotrophic markers (ΔargB, niaD−, sC−, adeA−)—successfully reconstituted terretonin biosynthesis, confirming the cluster’s autonomy [3] [7]. Gene targeting efficiency in A. terreus was enhanced by disrupting nkuA (homolog of human KU70), which suppresses non-homologous end joining and increases homologous recombination rates by 85% [7].
Table 1: Core Genes in the Terretonin Biosynthetic Cluster
Gene | Protein Function | Mutant Phenotype | Homolog in A. nidulans |
---|---|---|---|
trt4 | Non-reducing PKS | DMOA accumulation (no terretonin) | ausA (62% identity) |
trt2 | UbiA-like prenyltransferase | DMOA accumulation | ausN (58% identity) |
trt5 | Methyltransferase | Unstable methyl ester intermediate | ausD (77% identity) |
trt1 | Membrane-bound terpene cyclase | Accumulation of epoxy-farnesyl-DMOA | ausL (73% identity) |
trt6 | Cytochrome P450 oxidase | Terrenoid accumulation | ausK (68% identity) |
trt14 | Isomerase | Terretonin H production (no terretonin D) | None identified |
Terretonin exemplifies meroterpenoids, a class derived from hybrid polyketide-terpenoid pathways. Biosynthesis initiates with 3,5-dimethylorsellinic acid (DMOA) synthesis by the non-reducing polyketide synthase Trt4, which catalyzes condensation of one acetyl-CoA and three malonyl-CoA units with two methyl transfers from S-adenosyl methionine (SAM) [7] [10]. The farnesyl diphosphate (FPP) moiety, sourced from the mevalonate pathway, is attached to DMOA at C-6 via Trt2’s prenylation activity, yielding farnesyl-DMOA [1] [6].
Critical to pathway progression is Trt5-mediated methylation of DMOA’s C-16 carboxyl group. Methylation is prerequisite for downstream cyclization, as unmethylated intermediates undergo spontaneous decarboxylation [10]. Subsequent epoxidation of the farnesyl chain by flavin-dependent monooxygenase Trt8 generates an electrophilic epoxide, enabling Trt1-catalyzed cyclization into the tetracyclic scaffold preterretonin A [6] [10]. This intermediate undergoes keto-reduction by short-chain dehydrogenase Trt9 and hydroxylation by Trt3 to form terrenoid—the substrate for oxidative remodeling [10].
Table 2: Key Intermediates in Terretonin Biosynthesis
Intermediate | Enzyme Involved | Structural Significance |
---|---|---|
Farnesyl-DMOA | Trt2 + Trt4 | Prenylated polyketide core |
Epoxy-farnesyl-DMOA | Trt8 | Activated terpenoid for cyclization |
Preterretonin A | Trt1 | Tetracyclic meroterpenoid skeleton |
Terrenoid | Trt9 + Trt3 | Hydroxylated precursor for P450 oxidation |
Cytochrome P450 monooxygenase Trt6 executes three successive oxidations on terrenoid to forge terretonin’s distinctive D-ring. It first hydroxylates C-7, then oxidizes C-6 to a ketone, generating a labile 6-oxo-7-hydroxy intermediate [6] [8]. This intermediate spontaneously undergoes decarboxylative ring expansion in the absence of Trt14, yielding terretonin H—a shunt product lacking the methoxycarbonyl group [6] [8]. Remarkably, Trt14 isomerase channels this transient compound toward terretonin D by orchestrating an intramolecular translactonization that retains the methyl ester. Crystallographic studies confirm Trt14’s active site contains catalytic residues Arg39 and Tyr19, which position the substrate for nucleophilic attack by the C-7 hydroxyl group on the methyl ester carbonyl, forming a lactone bridge [3] [8].
Trt6’s function requires electron donation from NADPH-dependent cytochrome P450 reductase (CPR). Co-expression of Trt6 and A. terreus CPR (AtCPR) in A. oryzae microsomes enabled in vitro reconstitution, demonstrating Trt14 dependence for terretonin D formation [3] [8]. This enzyme pair exhibits substrate promiscuity, accepting terretonin analogs like terretonin G for D-ring modification, suggesting engineering potential [2] [4].
Table 3: Enzymatic Mechanisms in D-Ring Formation
Enzyme | Reaction Type | Catalytic Residues/Features | Product |
---|---|---|---|
Trt6 | Triple oxidation (C7-OH, C6=O) | Heme-Fe⁺/NADPH-dependent | 6-oxo-7-hydroxy intermediate |
Trt14 | Stereoselective lactonization | Arg39 (deprotonation), Tyr19 (carbonyl activation) | Terretonin D (retains methylester) |
Spontaneous | Decarboxylative expansion | Non-enzymatic | Terretonin H (decarboxylated) |
Terretonin biosynthesis in A. terreus is governed by hierarchical regulatory networks. Cluster-specific transcription factor trtR (ATEG_10076.1), a Zn₂Cys₆-type DNA-binding protein, activates expression of trt genes by binding to conserved promoter motifs (5ʹ-CCGNNCC-3ʹ) upstream of trt4 and trt1 [7] [10]. Deletion of trtR reduces terretonin titers by 95%, confirming its pivotal role [10].
Nutrient sensing profoundly influences cluster expression: nitrogen limitation upregulates trt genes via the global regulator AreA, whereas high glucose represses them through CreA [5] [7]. Additionally, histone H3 lysine 9 methylation (H3K9me3) silences the trt cluster under non-inducing conditions. Chemical inhibition of histone deacetylases (e.g., trichostatin A) increases terretonin yield 2.3-fold by relaxing chromatin compaction [7].
Metabolic engineering leverages these insights. Overexpressing trtR in A. terreus boosted terretonin production by 70%, while disrupting creA enhanced output under high-carbon conditions [7]. Heterologous expression in A. oryza NSAR1—optimized via ku70 deletion for efficient gene targeting—achieved 150 mg/L terretonin, 40-fold higher than wild-type A. terreus [3] [7].
Table 4: Regulatory Elements Influencing Terretonin Biosynthesis
Regulator | Type | Effect on Terretonin Cluster | Engineering Strategy |
---|---|---|---|
TrtR | Pathway-specific TF | 95% reduction in ΔtrtR mutants | Overexpression → 70% yield increase |
AreA | Nitrogen regulator | Activation under nitrogen limitation | Low-N media → 3.1× induction |
CreA | Carbon repressor | Repression under high glucose | creA deletion → derepression |
H3K9me3 | Epigenetic mark | Chromatin silencing | HDAC inhibition → 2.3× yield boost |
Comprehensive List of Terretonin Compounds
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